molecular formula C9H11NO3 B1435250 (~13~C_9_,~15~N)Tyrosine CAS No. 202407-26-9

(~13~C_9_,~15~N)Tyrosine

Cat. No.: B1435250
CAS No.: 202407-26-9
M. Wt: 191.12 g/mol
InChI Key: OUYCCCASQSFEME-CMLFETTRSA-N
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Description

L-Tyrosine-13C9,15N: is a stable isotope-labeled amino acid. It is a derivative of L-tyrosine, where nine carbon atoms are replaced with carbon-13 isotopes and one nitrogen atom is replaced with a nitrogen-15 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .

Mechanism of Action

Target of Action

(~13~C_9_,~15~N)Tyrosine, also known as L-4-Hydroxyphenylalanine-13C9,15N , is a variant of the amino acid tyrosine with isotopic labeling. The primary targets of tyrosine in the body are various enzymes involved in signal transduction processes, such as kinases, which phosphorylate tyrosine residues in proteins, and phosphatases, which remove the phosphate groups .

Mode of Action

As an amino acid, this compound is incorporated into proteins during translation, replacing regular tyrosine residues. When these proteins are involved in signal transduction pathways, the presence of this compound can alter the kinetics of phosphorylation and dephosphorylation reactions, potentially affecting the signaling process .

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It is a precursor for the synthesis of catecholamines (such as dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin. The presence of this compound could potentially affect these pathways, although the specific effects would depend on the precise context .

Result of Action

The molecular and cellular effects of this compound action would be highly context-dependent, reflecting the diverse roles of tyrosine in the body. Potential effects could include altered signal transduction dynamics, changes in neurotransmitter levels, or effects on thyroid hormone production .

Action Environment

Environmental factors such as diet, stress, and disease state can influence the action, efficacy, and stability of this compound. For example, the availability of tyrosine in the diet can affect its levels in the body. Stress and disease states can alter the demand for tyrosine for neurotransmitter synthesis .

Biochemical Analysis

Biochemical Properties

(~13~C_9_,~15~N)Tyrosine plays a crucial role in various biochemical reactions. It is a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine . The compound interacts with enzymes like tyrosine hydroxylase, which catalyzes the conversion of tyrosine to L-DOPA, a key step in the synthesis of catecholamines . Additionally, this compound is involved in protein synthesis and can be incorporated into proteins during translation, allowing for the study of protein dynamics and interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to increase the levels of neurotransmitters in the brain, which can affect mood, cognition, and stress response . In cancer cells, tyrosine phosphorylation plays a significant role in cell proliferation, migration, and survival . The stable isotope-labeled tyrosine can be used to study these processes in detail, providing insights into how tyrosine modifications affect cellular functions.

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into proteins and its role as a precursor for neurotransmitters. At the molecular level, tyrosine undergoes hydroxylation by the enzyme tyrosine hydroxylase to form L-DOPA, which is then decarboxylated to produce dopamine . This process is crucial for the synthesis of catecholamines, which are essential for various physiological functions. Additionally, tyrosine residues in proteins can be phosphorylated by tyrosine kinases, leading to the activation of signaling pathways that regulate cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard storage conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies in vitro and in vivo have demonstrated that this compound can be effectively used to trace metabolic pathways and study protein turnover over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is well-tolerated and can be used to study normal physiological processes. At high doses, this compound can cause toxic effects, including disruptions in neurotransmitter levels and metabolic imbalances . These effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of catecholamines and protein metabolism. The compound is converted to L-DOPA by tyrosine hydroxylase, which is then further metabolized to produce dopamine, norepinephrine, and epinephrine . Additionally, this compound can be incorporated into proteins during translation, allowing for the study of protein synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via amino acid transporters and can be incorporated into proteins or metabolized to produce neurotransmitters . The distribution of this compound within tissues can be studied using imaging techniques and mass spectrometry, providing insights into its localization and accumulation .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its role and function. It can be found in the cytoplasm, where it is involved in protein synthesis, and in the mitochondria, where it participates in metabolic processes . Additionally, tyrosine residues in proteins can be phosphorylated and localized to specific cellular compartments, influencing signaling pathways and cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-13C9,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tyrosine molecule. This can be achieved through various synthetic routes, including:

Industrial Production Methods: Industrial production of L-Tyrosine-13C9,15N involves large-scale fermentation processes using genetically engineered bacteria or yeast. These microorganisms are cultured in media containing isotopically labeled precursors, which they incorporate into the tyrosine molecule during growth .

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine-13C9,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Tyrosine-13C9,15N has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-Tyrosine-13C9,15N is unique due to its isotopic labeling, which distinguishes it from other tyrosine derivatives. Similar compounds include:

These compounds are used in various research applications, but L-Tyrosine-13C9,15N offers the advantage of dual isotopic labeling, providing more detailed and accurate tracking in metabolic studies .

Properties

IUPAC Name

(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-CMLFETTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202407-26-9
Record name 202407-26-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(~13~C_9_,~15~N)Tyrosine
Reactant of Route 2
(~13~C_9_,~15~N)Tyrosine
Reactant of Route 3
(~13~C_9_,~15~N)Tyrosine
Reactant of Route 4
(~13~C_9_,~15~N)Tyrosine
Reactant of Route 5
(~13~C_9_,~15~N)Tyrosine
Reactant of Route 6
(~13~C_9_,~15~N)Tyrosine

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